Lornoxicam-d4

Description

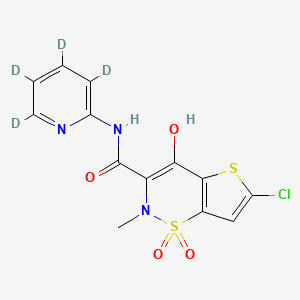

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHQHAUOOXYABV-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857942 | |

| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216527-48-8 | |

| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Lornoxicam-d4

This technical guide provides a comprehensive overview of the synthesis and characterization of Lornoxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Lornoxicam is a potent NSAID of the oxicam class, exhibiting analgesic and anti-inflammatory properties through the non-selective inhibition of cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes.[1] Deuterated analogs of pharmaceutical compounds, such as this compound, are crucial as internal standards in pharmacokinetic and metabolic studies, enabling accurate quantification in biological matrices by mass spectrometry. This guide outlines a plausible synthetic route for this compound and details the analytical techniques for its characterization.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis commences from 2,5-dichlorothiophene and proceeds through several intermediates to yield 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][2][3]thiazine-3-carboxylic acid methyl ester-1,1-dioxide. The final step is an aminolysis reaction with 2-aminopyridine-d4.

Experimental Protocol (Hypothetical)

This protocol is adapted from methods for unlabeled Lornoxicam.[4][5][6]

Step 1: Ammonolysis

-

To a solution of 6-chloro-4-hydroxy-2-methyl-2-H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide (1 equivalent) in xylene, add 2-aminopyridine-d4 (1-2 equivalents) and a catalytic amount of p-toluenesulfonic acid.[4][5]

-

Heat the reaction mixture to reflux (approximately 100-130 °C) for 4-6 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Purification

-

Reduce the solvent volume by vacuum concentration at 50-80 °C.[6]

-

Add a mixture of dichloromethane and methanol (e.g., 4:1 v/v) to the residue and slurry at an elevated temperature (e.g., 50 °C) for several hours.[6]

-

Cool the mixture and collect the crude this compound product by filtration.

-

Further purify the crude product by recrystallization from a suitable solvent system, such as a mixture of xylene and 1,4-dioxane.[6]

-

Dry the purified this compound under vacuum.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following analytical techniques are recommended, with expected data extrapolated from studies on unlabeled Lornoxicam.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1216527-48-8 | N/A |

| Molecular Formula | C₁₃H₆D₄ClN₃O₄S₂ | N/A |

| Molecular Weight | 375.84 g/mol | N/A |

| Appearance | Yellow or slightly yellow powder | [7] |

| Solubility | Slightly soluble in water, soluble in sodium hydroxide, slightly soluble in methanol | [7] |

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography is a key technique for assessing the purity of this compound.

| Parameter | Condition 1 | Condition 2 | Reference |

| Column | Phenomenex C18 (250x4.6 mm, 5 µm) | Eclipse C18 (150 mm × 4.6 mm, 5 μm) | [2],[3] |

| Mobile Phase | Acetonitrile: Phosphate buffer (60:40 v/v), pH 7.0 | Methanol: 0.1% Formic acid in water (80:20 v/v) | [2],[3] |

| Flow Rate | 1.2 ml/min | 0.8 mL/min | [2],[3] |

| Detection Wavelength | 390 nm | 381 nm | [2],[3] |

| Retention Time | Not specified | ~4.00 min (for Lornoxicam) | [8] |

| Linearity Range | 10-50 µg/ml | 0.5-20 μg/ml | [2],[3] |

Spectroscopic Analysis

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the incorporation of deuterium atoms.

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | [9],[10] |

| Precursor Ion (m/z) | Expected around 376 [M+H]⁺ | Calculated |

| Product Ions (m/z) | Fragmentation pattern should be consistent with Lornoxicam structure, with a +4 Da shift in fragments containing the pyridine ring. A key fragment for Lornoxicam is m/z 121. | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For this compound, the signals corresponding to the pyridine ring protons would be absent in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior.

| Parameter | Value | Reference |

| Melting Point (Lornoxicam) | Endothermic peak around 225-231 °C | [11],[12] |

| Expected for this compound | Similar to unlabeled Lornoxicam | N/A |

X-ray Diffraction (XRD)

XRD is used to analyze the crystalline structure of the compound. Lornoxicam is known to be crystalline.[13]

| Parameter | Observation | Reference |

| Crystallinity | Crystalline | [13] |

| Characteristic Peaks (2θ for Lornoxicam) | 7.8°, 10.2°, 12.2°, 14.5°, 18.2°, 22.2°, 24.5° | [13] |

Experimental Workflow and Signaling Pathway

General Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Signaling Pathway of Lornoxicam

Lornoxicam, like other NSAIDs, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

References

- 1. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uwaterloo.ca [uwaterloo.ca]

- 3. RAPID RP HPLC METHOD FOR QUANTITATIVE DETERMINATION OF LORNOXICAM IN TABLETS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis method of lornoxicam - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]

- 6. US20220204529A1 - Method for preparing lornoxicam - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

- 9. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Optimization of Lornoxicam Dispersible Tablets Using Quality by Design (QbD) Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Lornoxicam-d4: A Technical Guide for its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lornoxicam-d4 is the deuterated analog of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. In the realm of scientific research, particularly in drug metabolism and pharmacokinetics (DMPK), this compound serves as a critical tool, primarily utilized as an internal standard for the precise quantification of lornoxicam in complex biological matrices. Its structural similarity and mass shift from the parent drug make it an ideal candidate for mass spectrometry-based bioanalytical assays. This guide provides an in-depth overview of the application of this compound in research, complete with experimental protocols and data presentation.

Lornoxicam itself is a non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key in the inflammatory pathway through the production of prostaglandins.[1] It is prescribed for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] Understanding its pharmacokinetic profile is crucial for optimizing its therapeutic efficacy and safety.

Core Application: Internal Standard in Bioanalysis

The principal application of this compound in a research setting is as an internal standard (IS) in analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known concentration of this compound to biological samples (e.g., plasma, urine, tissue homogenates) at the beginning of the sample preparation process allows for the accurate quantification of the unlabeled lornoxicam. The deuterated standard co-elutes with the analyte but is differentiated by its higher mass, thus compensating for variations in sample extraction, matrix effects, and instrument response.

Rationale for Use

The ideal internal standard should have physicochemical properties very similar to the analyte. This compound fits this requirement perfectly as:

-

It has nearly identical chromatographic retention time and extraction recovery to lornoxicam.

-

The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for detection by the mass spectrometer without significantly altering its chemical behavior.

-

It is not naturally present in biological samples.

Experimental Protocols

While specific protocols for the use of this compound are not extensively detailed in publicly available literature, a comprehensive methodology can be constructed based on established LC-MS/MS methods for lornoxicam quantification that utilize other internal standards, supplemented with the specific parameters from a study that employed this compound.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting lornoxicam from plasma samples.

Methodology:

-

To a 100 µL aliquot of the biological sample (e.g., human plasma), add 10 µL of this compound internal standard working solution (e.g., at a concentration of 70 ng/mL to achieve a final concentration of 7 ng/mL).[2]

-

Add 300 µL of a protein precipitating agent, such as acetonitrile or methanol.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table summarizes the typical instrumental parameters for the analysis of lornoxicam, which would be applicable for this compound as well.

| Parameter | Value |

| Chromatography System | Agilent 1290 Liquid Chromatograph or equivalent |

| Column | Agilent Poroshell® 120 SB-C18 (2.7 µm, 2.1 x 50 mm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | Methanol[2] |

| Flow Rate | 0.3 mL/min[2] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40-50°C[2] |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Ion Electrospray (ESI+)[2] |

| MRM Transitions (Lornoxicam) | m/z 372 -> 121 (Quantifier), m/z 372 -> 159 (Qualifier) |

| MRM Transitions (this compound) | m/z 376 -> 121 (Quantifier), m/z 376 -> 159 (Qualifier) |

Note: The specific MRM transitions for this compound are predicted based on the fragmentation pattern of lornoxicam and the addition of four deuterium atoms. These would need to be optimized during method development.

Data Presentation: Method Validation Parameters

A validated bioanalytical method is essential for regulatory submission and reliable research data. The following table outlines key validation parameters and their typical acceptance criteria for lornoxicam assays.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Normalized IS ratio within an acceptable range |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial concentration |

Visualizations

Experimental Workflow for Lornoxicam Quantification

References

Lornoxicam-d4: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Lornoxicam-d4. It provides essential chemical data, a detailed overview of the established mechanism of action of its non-deuterated counterpart, Lornoxicam, and a representative experimental protocol for its application in bioanalytical methods.

Core Compound Data

This compound is the deuterated form of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). The inclusion of deuterium atoms results in a higher molecular weight compared to Lornoxicam, making it an ideal internal standard for quantitative analysis by mass spectrometry.

| Parameter | Value | Reference |

| CAS Number | 1216527-48-8 | [cite: ] |

| Molecular Formula | C₁₃H₆D₄ClN₃O₄S₂ | [cite: ] |

| Molecular Weight | 375.84 g/mol | [cite: ] |

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Lornoxicam, and by extension this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Lornoxicam reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Experimental Protocols: Bioanalytical Quantification

This compound is primarily utilized as an internal standard in the quantification of Lornoxicam in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol adapted from established methods for the bioanalysis of Lornoxicam.

Sample Preparation: Protein Precipitation

-

Aliquoting : Transfer 200 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add a specific volume of this compound working solution (e.g., 50 µL of a 100 ng/mL solution) to the plasma sample.

-

Protein Precipitation : Add 600 µL of a precipitating agent (e.g., acetonitrile or methanol) to the sample.

-

Vortexing : Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC)

-

Column : A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

-

Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : A typical flow rate is between 0.3 and 0.5 mL/min.

-

Injection Volume : 5-10 µL of the prepared sample supernatant.

-

-

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions for Lornoxicam and this compound are monitored.

-

Lornoxicam : The precursor ion [M+H]⁺ is selected and fragmented to a specific product ion.

-

This compound : The precursor ion [M+H]⁺ (with a +4 Da shift from Lornoxicam) is selected and fragmented to its corresponding product ion.

-

-

Data Analysis : The peak area ratio of Lornoxicam to this compound is used to construct a calibration curve and quantify the concentration of Lornoxicam in the unknown samples.

-

An In-depth Technical Guide on the Use of Deuterated Lornoxicam as an Internal Standard in Bioanalysis

Introduction

Lornoxicam is a potent non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, utilized for its analgesic and anti-inflammatory properties. Accurate quantification of lornoxicam in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1] The reliability of LC-MS/MS methods is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS), which corrects for variability during sample preparation and analysis.

While validated methods for lornoxicam often employ structural analogues like piroxicam as internal standards, the use of a deuterated form of lornoxicam (e.g., Lornoxicam-d4) is considered the most robust approach.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it experiences similar extraction recovery and matrix effects, leading to more accurate and precise results. Although specific literature detailing a validated method for a deuterated lornoxicam internal standard is not widely published, this guide synthesizes best practices and extrapolates data from established lornoxicam bioanalytical methods to provide a comprehensive protocol for its use.

The Rationale for a Deuterated Internal Standard

An ideal internal standard (IS) co-elutes with the analyte and is affected by matrix components in the same way, thus normalizing variations in sample preparation, injection volume, and ionization efficiency. Structural analogues like piroxicam can have different retention times and ionization efficiencies compared to lornoxicam, potentially leading to inaccuracies. A deuterated standard such as this compound is chemically identical to the analyte and differs only in mass. This ensures it co-elutes and experiences the same degree of ion suppression or enhancement, providing superior correction and data quality.

Caption: Logical workflow for using a deuterated internal standard to mitigate analytical variability.

Proposed Bioanalytical Method

This section details a proposed LC-MS/MS method for the quantification of lornoxicam in human plasma using deuterated lornoxicam (e.g., this compound) as the internal standard. The parameters are derived from validated methods that use piroxicam or isoxicam.[1][2]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample preparation in lornoxicam analysis.[3]

Protocol:

-

Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (this compound, e.g., 100 ng/mL in methanol).

-

Vortex the sample for 30 seconds.

-

Add 600 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.[4]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and inject a 10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography Parameters

The chromatographic conditions are designed to provide good separation and peak shape for lornoxicam.

| Parameter | Recommended Value | Source(s) |

| Column | C18 reverse-phase (e.g., Sunfire C18, 50 x 4.6 mm, 5 µm) | [2] |

| Mobile Phase | A: 10 mM Ammonium Formate (pH 3.0) or 0.3% Formic Acid in Water B: Methanol or Acetonitrile | [2] |

| Gradient/Isocratic | Isocratic: 70:30 (B:A) | [2] |

| Flow Rate | 0.5 mL/min | |

| Column Temperature | 40°C | N/A |

| Injection Volume | 10 µL | |

| Run Time | ~3.0 minutes | |

| Expected Retention Time | ~1.5 minutes (Lornoxicam and this compound should co-elute) |

Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2]

| Parameter | Lornoxicam (Analyte) | This compound (IS) | Piroxicam (Analogue IS) | Source(s) |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | |

| Precursor Ion (Q1) m/z | 372.0 | 376.0 (Proposed) | 332.0 | [1] |

| Product Ion (Q3) m/z | 121.0 | 121.0 (Proposed) | 95.0 or 121.0 | [1] |

| Dwell Time | 200 ms | 200 ms | 200 ms | N/A |

| Collision Energy (CE) | ~26 eV | ~26 eV | ~24 eV | |

| IonSpray Voltage | 5.0 kV | 5.0 kV | 5.0 kV | |

| Source Temperature | 350°C | 350°C | 350°C |

Note: The proposed m/z for this compound assumes deuterium labeling on stable positions that do not affect the common product ion at m/z 121.0.

Method Validation Summary (Projected)

Based on published data for analogous methods, a validated assay using deuterated lornoxicam would be expected to meet the following performance criteria.

| Validation Parameter | Expected Performance Range | Source(s) |

| Linearity Range | 0.50 ng/mL to 1500 ng/mL | [1][2][6] |

| Correlation (r²) | ≥ 0.995 | [2][3] |

| LLOQ | 0.50 ng/mL | [2] |

| Intra-day Precision | < 15% CV | [2][3] |

| Inter-day Precision | < 15% CV | [2][3] |

| Accuracy | 85-115% of nominal value (80-120% at LLOQ) | [2][3] |

| Recovery | Consistent and reproducible (>85% for Lornoxicam) | [2] |

Experimental and Logical Workflows

Visualizing the process from sample receipt to final data analysis provides clarity for laboratory professionals.

Caption: Step-by-step experimental workflow for lornoxicam quantification in plasma.

Lornoxicam Mechanism of Action: COX Inhibition

Lornoxicam exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation.

Caption: Lornoxicam inhibits both COX-1 and COX-2, reducing prostaglandin synthesis.

The use of deuterated lornoxicam as an internal standard represents the most accurate and robust approach for the bioanalysis of lornoxicam by LC-MS/MS. By perfectly mimicking the behavior of the analyte during sample processing and analysis, it effectively corrects for matrix effects and other sources of variability. This technical guide, based on established analytical principles and data from validated methods, provides a comprehensive framework for researchers and drug development professionals to implement a high-quality quantitative assay for lornoxicam in biological matrices. Adherence to these principles will ensure the generation of reliable data for critical pharmacokinetic and clinical studies.

References

- 1. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. PCA Deproteinization protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

Lornoxicam: A Technical Guide on its Mechanism of Action and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, distinguished by its potent analgesic and anti-inflammatory properties.[1][2] This document provides a comprehensive technical overview of Lornoxicam's core mechanism of action, pharmacodynamic profile, and pharmacokinetic properties. The primary mechanism involves the potent and balanced inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical in the biosynthesis of prostaglandins that mediate pain and inflammation.[3][4] Additionally, Lornoxicam has been shown to inhibit inducible nitric oxide synthase (iNOS) and the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[5][6] Pharmacokinetically, it is characterized by rapid and nearly complete absorption, high plasma protein binding, and a short elimination half-life of 3 to 5 hours, which may contribute to its favorable tolerability profile.[2][7] This guide synthesizes key quantitative data, details the experimental protocols used in its pharmacological assessment, and provides visual representations of its molecular pathways and experimental workflows to support advanced research and development.

Introduction

Lornoxicam (chlortenoxicam) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[1][8] It exerts potent analgesic, anti-inflammatory, and antipyretic effects.[1] Unlike other oxicams, Lornoxicam is characterized by a relatively short plasma half-life (3 to 5 hours), which may be advantageous from a tolerability standpoint.[2][7] It is utilized for the management of acute mild to moderate pain, as well as the symptomatic relief of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[2][8] The therapeutic efficacy of Lornoxicam is rooted in its potent inhibition of prostaglandin biosynthesis.[9]

Mechanism of Action

Lornoxicam's therapeutic effects are primarily attributable to its modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action for Lornoxicam is the inhibition of the cyclooxygenase (COX) enzymes.[3][10] COX enzymes are responsible for catalyzing the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[3][8] Lornoxicam is a non-selective inhibitor, demonstrating a potent and balanced inhibition of both COX-1 and COX-2 isoforms.[3][5][11] The inhibition of COX-2 is primarily responsible for its anti-inflammatory and analgesic effects, while the concurrent inhibition of the constitutively expressed COX-1 can be associated with potential gastrointestinal side effects.[3]

Inhibition of Prostaglandin Synthesis

By blocking the action of COX-1 and COX-2, Lornoxicam effectively halts the synthesis of prostaglandins (PGs) such as PGE2.[3][9] This reduction in prostaglandin levels desensitizes peripheral nociceptors and diminishes the inflammatory response, resulting in analgesia and reduced swelling.[12][13] A key advantage noted for Lornoxicam is that its inhibition of the COX pathway does not lead to a significant shunting of arachidonic acid to the 5-lipoxygenase cascade, thereby minimizing the risk of increased leukotriene formation.[8][9]

Caption: Lornoxicam's Inhibition of the Prostaglandin Synthesis Pathway.

Effects on Nitric Oxide Synthase and Interleukins

Beyond its effects on the COX pathway, Lornoxicam demonstrates additional anti-inflammatory activities. It has been shown to inhibit the formation of inducible nitric oxide (NO), a pro-inflammatory mediator, via the inhibition of inducible nitric oxide synthase (iNOS).[5][14][15] Furthermore, in stimulated human monocytic cells, Lornoxicam markedly inhibits the production of Interleukin-6 (IL-6), a key cytokine involved in chronic inflammation.[5][14] The formation of other cytokines like TNF-α and IL-1β is only moderately affected.[14]

Pharmacology

The pharmacological profile of Lornoxicam is defined by its potent pharmacodynamic effects and its distinct pharmacokinetic properties.

Pharmacodynamics

Lornoxicam is one of the most potent balanced COX-1/COX-2 inhibitors among the NSAIDs tested in various in vitro studies.[5][14] Its equipotent inhibition of the COX isoenzymes is complemented by its ability to suppress IL-6 and iNOS-derived NO formation.[5]

Table 1: Pharmacodynamic Profile of Lornoxicam

| Parameter | Target/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| COX-1 Inhibition | Intact Human Cells | 0.005 µM (5 nM) | [5][14] |

| COX-2 Inhibition | Intact Human Cells | 0.008 µM (8 nM) | [5][14] |

| IL-6 Formation Inhibition | Stimulated THP-1 Monocytic Cells | 54 µM | [5][14] |

| Nitric Oxide (NO) Formation Inhibition | LPS-Stimulated RAW 264.7 Cells | 65 µM |[5][14] |

References

- 1. Lornoxicam - Wikipedia [en.wikipedia.org]

- 2. Lornoxicam. A review of its pharmacology and therapeutic potential in the management of painful and inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lornoxicam? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crpsonline.com [crpsonline.com]

- 7. Clinical pharmacokinetics of lornoxicam. A short half-life oxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. mims.com [mims.com]

- 12. Lornoxicam: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 13. Lornoxicam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Isotopic Labeling of Lornoxicam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic labeling of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID). The guide details proposed synthetic routes for the introduction of deuterium (²H), carbon-13 (¹³C), and carbon-14 (¹⁴C) isotopes into the Lornoxicam molecule. It is designed to furnish researchers and drug development professionals with the necessary theoretical and practical framework for the preparation, analysis, and application of isotopically labeled Lornoxicam in metabolic, pharmacokinetic, and bioanalytical studies. While specific experimental data for the synthesis of labeled Lornoxicam is not extensively published, this guide consolidates information on the synthesis of the parent compound and general isotopic labeling methodologies to propose detailed experimental protocols.

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug of the oxicam class, characterized by its potent analgesic and anti-inflammatory properties.[1] Isotopic labeling of pharmaceuticals like Lornoxicam is a critical tool in drug discovery and development. It allows for the precise tracking and quantification of the drug and its metabolites in biological systems, providing invaluable data on absorption, distribution, metabolism, and excretion (ADME). This guide focuses on the practical aspects of labeling Lornoxicam with stable isotopes (²H and ¹³C) and a radioisotope (¹⁴C).

Metabolic Pathway of Lornoxicam

Understanding the metabolic fate of Lornoxicam is essential for designing labeling strategies, particularly for ensuring the label is retained in the molecule or its major metabolites through the metabolic process. The primary metabolic pathway of Lornoxicam involves hydroxylation of the thiophene ring, mediated by the cytochrome P450 enzyme CYP2C9.[2][3] This results in the formation of the main, pharmacologically inactive metabolite, 5'-hydroxy-lornoxicam.[4][5][6]

Figure 1: CYP2C9-mediated metabolism of Lornoxicam.

Synthesis of Isotopically Labeled Lornoxicam

The synthesis of isotopically labeled Lornoxicam can be adapted from established routes for the unlabeled compound.[7][8][9][10] The key is the introduction of the isotopic label at a suitable and stable position within the molecule, using a commercially available labeled precursor.

General Synthetic Scheme

A common synthetic route to Lornoxicam involves the condensation of 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide with 2-aminopyridine.[9][10] This final step provides a strategic point for introducing isotopic labels, particularly into the 2-aminopyridine moiety.

Figure 2: Final step in a common Lornoxicam synthesis.

Deuterium Labeling (²H)

Deuterium-labeled Lornoxicam can be valuable as an internal standard in mass spectrometry-based bioanalytical methods. A plausible approach involves the synthesis of deuterated 2-aminopyridine, which can then be used in the final condensation step.

Proposed Experimental Protocol: Synthesis of Lornoxicam-d₄

-

Synthesis of 2-Aminopyridine-d₄: Commercially available 2-aminopyridine can be subjected to H/D exchange reactions using D₂O under acidic or basic conditions, or through metal-catalyzed deuteration.

-

Condensation Reaction:

-

To a solution of 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide (1 equivalent) in a suitable high-boiling solvent such as xylene, add 2-aminopyridine-d₄ (1.1 equivalents).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Purify the crude Lornoxicam-d₄ by recrystallization from a suitable solvent system (e.g., dioxane/water).

-

Carbon-13 Labeling (¹³C)

¹³C-labeled Lornoxicam is a crucial tool for NMR-based metabolic studies and as a non-radioactive tracer. Labeling can be achieved by incorporating a ¹³C-labeled precursor.

Proposed Experimental Protocol: Synthesis of Lornoxicam-¹³C₆ (on the pyridine ring)

-

Synthesis of 2-Aminopyridine-¹³C₆: This would require a custom synthesis starting from a simple ¹³C-labeled precursor, such as ¹³C₆-benzene.

-

Condensation Reaction: Follow the same condensation procedure as described for the deuterium-labeled analogue, using 2-aminopyridine-¹³C₆.

Carbon-14 Labeling (¹⁴C)

¹⁴C-labeled Lornoxicam is essential for quantitative ADME studies, particularly for determining mass balance and identifying all metabolites.[5][6]

Proposed Experimental Protocol: Synthesis of Lornoxicam-¹⁴C (carbonyl carbon)

A late-stage labeling approach would be most efficient for introducing the ¹⁴C label.

-

Synthesis of a Precursor for ¹⁴C-labeling: Prepare a suitable precursor such as 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid.

-

Activation and Coupling with [¹⁴C]2-Aminopyridine:

-

Alternatively, a more direct approach would be to use commercially available [¹⁴C]2-aminopyridine in the final condensation step as described for the other isotopes. Due to the radioactive nature of ¹⁴C, all manipulations must be carried out in a certified radiochemistry laboratory with appropriate safety precautions.

-

Analytical Characterization

The purity and identity of the isotopically labeled Lornoxicam must be rigorously confirmed.

Table 1: Analytical Techniques for Characterization

| Technique | Purpose |

| Mass Spectrometry (MS) | Confirm molecular weight and determine isotopic enrichment. |

| Nuclear Magnetic Resonance (NMR) | Confirm chemical structure and locate the position of the isotopic label (for ²H and ¹³C). |

| High-Performance Liquid Chromatography (HPLC) | Determine chemical and radiochemical purity. |

| Liquid Scintillation Counting (LSC) | Quantify the amount of radioactivity (for ¹⁴C). |

Proposed Analytical Workflow

Figure 3: Proposed analytical workflow for labeled Lornoxicam.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the synthesis of isotopically labeled Lornoxicam, based on typical yields for similar reactions. Actual results would need to be determined experimentally.

Table 2: Hypothetical Synthesis Data

| Labeled Lornoxicam | Isotopic Precursor | Proposed Yield (%) | Isotopic Purity (%) |

| Lornoxicam-d₄ | 2-Aminopyridine-d₄ | 75-85 | >98 |

| Lornoxicam-¹³C₆ | 2-Aminopyridine-¹³C₆ | 70-80 | >99 |

| Lornoxicam-¹⁴C | [¹⁴C]2-Aminopyridine | 60-75 | >98 (radiochemical) |

Applications in Drug Development

-

Metabolism and Pharmacokinetic Studies: ¹⁴C-labeled Lornoxicam can be used in human and animal studies to determine the complete metabolic profile and mass balance.[5][6]

-

Bioavailability and Bioequivalence Studies: Deuterated Lornoxicam can serve as an ideal internal standard for LC-MS/MS-based quantification of Lornoxicam in plasma samples.

-

Mechanism of Action Studies: ¹³C-labeled Lornoxicam can be used in NMR studies to investigate drug-target interactions.

Conclusion

References

- 1. air.unimi.it [air.unimi.it]

- 2. Frédéric Joliot Institute for Life Sciences - Carbon-14 labelling of anti-inflammatory drugs with CO2 [joliot.cea.fr]

- 3. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Recent developments in heterocycle labeling with carbon isotopes [pubmed.ncbi.nlm.nih.gov]

- 5. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. openmedscience.com [openmedscience.com]

- 8. Synthesis of Lornoxicam | Semantic Scholar [semanticscholar.org]

- 9. moravek.com [moravek.com]

- 10. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]

Section 1: Chemical and Physical Properties

An In-depth Technical Guide to the Safety Data Sheet of Lornoxicam-d4

This guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological reports, presenting a detailed look at the compound's properties and associated hazards.

This compound is the deuterated form of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID).[1][2] The physical and chemical properties are crucial for safe handling and storage.

| Property | Data | Source |

| Chemical Formula | C13H6D4ClN3O4S2 | [3] |

| Molecular Weight | 375.8 g/mol | [4] |

| CAS Number | 1216527-48-8 | [3] |

| Appearance | Yellow Solid | [3] |

| Melting Point | 225 - 230 °C (decomposes) | [3][5] |

| Solubility | Soluble in DMSO (~2 mg/ml) | [4] |

| Storage Temperature | -20°C | [4][5] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification for the active compound, Lornoxicam, is applicable due to the similar toxicological profile.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 1/2 | 💀 | Danger | H300: Fatal if swallowed |

Data derived from Lornoxicam safety data sheets.[6][7][8]

Potential Health Effects: [3][9]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: Fatal if swallowed.

Section 3: Toxicological Information

The toxicological data for Lornoxicam provides insight into the potential health hazards of this compound.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 5.73 mg/kg | [3] |

| NOEL (Chronic Toxicity) | Monkey | Oral | 0.25 mg/kg/day | [10] |

| NOEL (Carcinogenicity) | Rat | Oral | 0.01 mg/kg/day | [11] |

Carcinogenicity and Mutagenicity:

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[3]

-

ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[3]

-

Mutagenic Effects: No data available.[3]

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not available within the Safety Data Sheets. These documents typically summarize the results of such studies without detailing the methodologies. For comprehensive experimental procedures, referring to the specific toxicological study publications is recommended.

Section 5: Handling, Storage, and First Aid

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Prevent dust and aerosol formation. Use in a well-ventilated area or under a fume hood.[3][12]

-

Storage: Store at room temperature in a dry, well-ventilated place. Keep containers tightly closed.[3] Some sources recommend storage at -20°C for long-term stability.[4][5]

First-Aid Measures: [3][8][12]

-

If Swallowed: Get emergency medical help immediately. Rinse mouth. Do NOT induce vomiting.[3][6]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Flush eyes with water as a precaution.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Section 6: Accidental Release and Disposal

Accidental Release Measures:

-

Use personal protective equipment.

-

Avoid dust formation.

-

Do not let the product enter drains.

-

Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Disposal:

-

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[12]

Visualizations

Lornoxicam Mechanism of Action

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever.[1][2][13]

Caption: Mechanism of action of Lornoxicam as a COX inhibitor.

This compound Spill Response Workflow

This diagram outlines the appropriate steps to take in the event of a this compound spill, based on safety data sheet recommendations.

Caption: Workflow for handling a this compound spill.

References

- 1. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lornoxicam - Wikipedia [en.wikipedia.org]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Lornoxicam CAS 70374-39-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. chemos.de [chemos.de]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. Subacute and chronic oral toxicity of lornoxicam in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of chronic oral toxicity and carcinogenic potential of lornoxicam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. Lornoxicam | 70374-39-9 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Lornoxicam-d4 as an Internal Standard in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, utilized for its potent analgesic and anti-inflammatory properties.[1] Accurate determination of lornoxicam concentrations in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and assess bioequivalence. The use of a stable isotope-labeled internal standard, such as lornoxicam-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution and similar ionization efficiency of this compound with the unlabeled analyte allow for precise correction of variations during sample preparation and analysis, leading to highly accurate and reliable results.[2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of lornoxicam.

Mechanism of Action and Metabolism

Lornoxicam exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] The primary metabolic pathway of lornoxicam in humans is hydroxylation to 5'-hydroxy-lornoxicam, a reaction catalyzed almost exclusively by the cytochrome P450 enzyme CYP2C9.[4] This metabolite is pharmacologically inactive. Understanding this pathway is essential for interpreting pharmacokinetic data.

Lornoxicam's Mechanism of Action and Metabolism Pathway

Caption: Lornoxicam's dual action: COX inhibition and metabolic pathway.

Experimental Protocols

Bioanalytical Method using LC-MS/MS

This protocol outlines a validated method for the quantification of lornoxicam in human plasma using this compound as an internal standard.

a. Materials and Reagents:

-

Lornoxicam reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

b. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

c. Preparation of Stock and Working Solutions:

-

Lornoxicam Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lornoxicam in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Lornoxicam Working Solutions: Prepare serial dilutions of the lornoxicam stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

-

This compound Working Solution (Internal Standard): Dilute the this compound stock solution with 50% methanol to achieve a final concentration of 100 ng/mL.

d. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

e. LC-MS/MS Conditions:

| Parameter | Condition |

| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Lornoxicam | 372.0 | 121.0 |

| This compound | 376.0 | 121.0 |

Note: The precursor ion for this compound is calculated based on a +4 Da shift from the unlabeled compound. The product ion is expected to be the same as lornoxicam, assuming the deuterium atoms are not on the fragment lost. This should be confirmed experimentally.

Pharmacokinetic Study Protocol

This protocol provides a general framework for a single-dose pharmacokinetic study of lornoxicam in healthy volunteers.

a. Study Design:

-

An open-label, single-dose, crossover, or parallel-group study design.

-

Administer a single oral dose of lornoxicam (e.g., 8 mg tablet).

-

Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

b. Sample Collection and Handling:

-

Collect blood samples in tubes containing K2EDTA as an anticoagulant.

-

Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

-

Transfer the plasma into labeled cryovials and store at -80°C until analysis.

c. Data Analysis:

-

Quantify lornoxicam concentrations in plasma samples using the validated LC-MS/MS method described above.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.

Experimental and Analytical Workflow

Caption: Workflow for a lornoxicam pharmacokinetic study.

Data Presentation

The following tables summarize typical quantitative data obtained from a validated bioanalytical method for lornoxicam using this compound as an internal standard.

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | 3.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% | 5.1% - 9.8% |

| Accuracy (% bias) | Within ±15% | -7.5% to 6.3% |

| Recovery | Consistent and reproducible | ~85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Pass |

| Stability (Freeze-thaw, short-term, long-term) | % bias within ±15% | Stable |

Table 3: Example Pharmacokinetic Parameters of Lornoxicam (8 mg oral dose)

| Parameter | Unit | Mean ± SD |

| Cmax | ng/mL | 450 ± 120 |

| Tmax | h | 1.5 ± 0.5 |

| AUC(0-t) | ng·h/mL | 2500 ± 700 |

| AUC(0-inf) | ng·h/mL | 2650 ± 750 |

| t1/2 | h | 4.0 ± 1.0 |

Note: The data presented in these tables are for illustrative purposes and may vary depending on the specific study and analytical method.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of lornoxicam in biological matrices for pharmacokinetic studies. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the pharmacokinetic profile of lornoxicam. Adherence to these validated methods will ensure high-quality data for regulatory submissions and clinical research.

References

- 1. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lornoxicam? [synapse.patsnap.com]

- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

Application Note: High-Throughput Analysis of Lornoxicam in Human Plasma using Lornoxicam-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Lornoxicam in human plasma. The protocol employs a straightforward sample preparation procedure and utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection. The use of a stable isotope-labeled internal standard, Lornoxicam-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and routine drug monitoring in a research setting.

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exhibiting potent analgesic and anti-inflammatory properties.[1] Accurate quantification of Lornoxicam in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the determination of Lornoxicam in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.[2] The method is demonstrated to be selective, sensitive, and reproducible.

Experimental

Materials and Reagents

-

Lornoxicam (purity ≥98%)

-

This compound (purity ≥98%)[2]

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Sample Preparation

Two primary methods for sample preparation are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

1. Protein Precipitation (PPT) Protocol

This method is rapid and suitable for high-throughput analysis.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol

This method provides a cleaner extract, potentially reducing matrix effects.[3]

-

To 200 µL of human plasma in a glass tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 50 µL of 0.1 M HCl to acidify the sample.

-

Add 1 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lornoxicam | 372.0 | 121.1 | 25 |

| This compound | 376.0 | 121.1 | 25 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Lornoxicam in human plasma. The use of this compound as an internal standard effectively compensated for variability in sample preparation and matrix effects, leading to high precision and accuracy.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity and Lower Limit of Quantification (LLOQ)

The method was linear over the concentration range of 1 to 2000 ng/mL. The LLOQ was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.

| Parameter | Result |

| Calibration Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | >0.995 |

| LLOQ | 1 ng/mL |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 5 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| Medium | 500 | < 8 | 97 - 103 | < 8 | 97 - 103 |

| High | 1500 | < 5 | 98 - 102 | < 5 | 98 - 102 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed for both PPT and LLE methods.

| Preparation Method | Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| PPT | Lornoxicam | 85 - 95 | 90 - 110 |

| LLE | Lornoxicam | > 90 | 95 - 105 |

Visualizations

Caption: Experimental workflow for Lornoxicam analysis.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Lornoxicam in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for application in clinical research and pharmacokinetic studies.

References

Application Note: High-Throughput Analysis of Lornoxicam and Lornoxicam-d4 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Lornoxicam and its deuterated internal standard, Lornoxicam-d4, in human plasma. The sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The analytes are detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for high-throughput bioanalytical studies, offering the necessary accuracy, precision, and sensitivity for pharmacokinetic and bioequivalence assessments.

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exhibiting potent analgesic and anti-inflammatory properties. Accurate quantification of Lornoxicam in biological matrices is essential for pharmacokinetic studies and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the chromatographic separation and mass spectrometric detection of Lornoxicam and this compound.

Experimental Protocols

Sample Preparation (Protein Precipitation)

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound working solution (internal standard, 1 µg/mL in methanol) and vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.

-

The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

-

System: A validated UPLC or HPLC system.

-

Column: A reversed-phase C18 column (e.g., Hypurity advance, 50 x 4.6 mm, 5 µm) is a suitable choice.[1]

-

Mobile Phase A: 0.3% Formic Acid in Water.[1]

-

Mobile Phase B: 0.3% Formic Acid in Acetonitrile.[1]

-

Gradient: A linear gradient can be optimized. A typical starting point is 50% B, holding for 0.5 minutes, then ramping to 95% B over 2 minutes, holding for 1 minute, and re-equilibrating at 50% B for 1.5 minutes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

Mass Spectrometry

-

System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

MRM Transitions:

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Lornoxicam | This compound (Internal Standard) |

| Precursor Ion (m/z) | 372.0 | 376.0 |

| Product Ion (m/z) | 121.0 | 121.0 (putative) |

| Expected Retention Time (min) | ~2.5 | ~2.5 |

| Linearity Range | 2 - 1600 ng/mL | N/A |

| Limit of Quantification (LOQ) | 2.0 ng/mL | N/A |

Note: The chromatographic properties of this compound are expected to be nearly identical to those of Lornoxicam. The linearity range and LOQ for Lornoxicam are based on published methods and may vary depending on the specific instrumentation used.[2][3]

Mandatory Visualization

Caption: Workflow for the LC-MS/MS analysis of Lornoxicam.

Discussion

The described method provides a reliable approach for the quantification of Lornoxicam in human plasma. The protein precipitation protocol is simple and efficient, making it suitable for high-throughput analysis. The chromatographic conditions are optimized to achieve a short run time while maintaining good peak shape and separation from endogenous plasma components. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by correcting for any variability during the analytical process. The MRM transitions are highly selective for Lornoxicam and this compound, minimizing the risk of interference. This method can be readily validated according to regulatory guidelines for bioanalytical method validation.

References

Application Notes and Protocols for Lornoxicam-d4 Detection by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Lornoxicam using Lornoxicam-d4 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to be adaptable for various research and drug development applications.

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1] Accurate quantification of Lornoxicam in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.[2][3][4][5]

This compound, with a molecular weight of 375.83 g/mol and an exact mass of 375.0052, serves as an ideal internal standard for the quantification of Lornoxicam.[1] This document outlines the optimized mass spectrometry settings and a detailed experimental protocol for the detection and quantification of Lornoxicam using this compound.

Experimental Protocols

This section details the necessary steps for sample preparation, liquid chromatography, and mass spectrometry analysis of Lornoxicam using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of Lornoxicam from human plasma.[6][7][8]

-

Plasma Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

-

Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 10 µL of a 1 µg/mL solution) to each plasma sample, except for the blank matrix samples.

-

Acidification: Acidify the plasma samples by adding a small volume of an appropriate acid (e.g., 10 µL of 1M HCl) to adjust the pH.

-

Extraction Solvent Addition: Add 1 mL of ethyl acetate to the tube.

-

Vortexing: Vortex the tube for 5 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography

The following liquid chromatography conditions are a starting point and can be optimized for specific instrumentation and applications.[6][7]

| Parameter | Recommended Conditions |

| Column | Sunfire C18 (or equivalent), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B | Methanol |

| Gradient | 70% B |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry

The following mass spectrometry parameters are for a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.[6][7]

| Parameter | Recommended Settings |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Lornoxicam using an internal standard.

Table 1: MRM Transitions for Lornoxicam and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Lornoxicam | 372.0 | 121.0 | 200 | 25 |

| This compound | 376.0 | 121.0 | 200 | 25 |

Note: The precursor ion for this compound is calculated based on the addition of four deuterium atoms to the Lornoxicam molecule. The product ion is expected to be the same as for Lornoxicam, representing a common stable fragment.

Table 2: Performance Characteristics of the LC-MS/MS Method

| Parameter | Typical Value | Reference |

| Linearity Range | 0.50 - 500 ng/mL | [6] |

| Correlation Coefficient (r) | > 0.999 | [6] |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | [6] |

| Intra-assay Precision (CV%) | 0.7 - 4.2% | [6] |

| Inter-assay Precision (CV%) | < 15% | [6] |

| Intra-assay Accuracy (% bias) | -4.5 to 5.0% | [6] |

| Inter-assay Accuracy (% bias) | ± 15% | [6] |

| Recovery | 87.8% (Lornoxicam) | [6] |

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Detection

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Lornoxicam using this compound as an internal standard.

Caption: Experimental workflow for Lornoxicam quantification.

Lornoxicam's Mechanism of Action: COX Inhibition Pathway

Lornoxicam exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.

Caption: Lornoxicam inhibits both COX-1 and COX-2 enzymes.

References

- 1. medkoo.com [medkoo.com]

- 2. Using a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry quantitation of meloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs | eLife [elifesciences.org]

- 4. biophysics-reports.org [biophysics-reports.org]

- 5. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Lornoxicam-d4 in Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, indicated for the treatment of pain and inflammation. Bioequivalence studies are a critical component of generic drug development, ensuring that the generic product is pharmaceutically equivalent and exhibits a comparable pharmacokinetic profile to the reference-listed drug. The use of a stable isotope-labeled internal standard, such as Lornoxicam-d4, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision of the analytical method.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the bioequivalence assessment of lornoxicam formulations.

Bioanalytical Method for Lornoxicam Quantification in Human Plasma

A robust and sensitive LC-MS/MS method is essential for accurately determining lornoxicam concentrations in human plasma. The following protocol outlines a validated approach using this compound as the internal standard.

Experimental Protocol: LC-MS/MS Analysis

1. Materials and Reagents:

-

Lornoxicam reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Water (deionized or Milli-Q)

2. Standard and Quality Control (QC) Sample Preparation:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of lornoxicam and this compound in methanol.

-

Working Standard Solutions: Serially dilute the lornoxicam stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and QC samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 200 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate lornoxicam working standard solutions to create a calibration curve (e.g., 5-1500 ng/mL) and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma sample (calibrator, QC, or study sample), add 50 µL of the this compound internal standard working solution (200 ng/mL) and vortex briefly.

-

Add 750 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

4. Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.3% Formic acid in waterB: 0.3% Formic acid in acetonitrile |

| Gradient | Isocratic (50:50, A:B) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 45°C |

| Run Time | Approximately 3 minutes |

5. Mass Spectrometry Conditions:

| Parameter | Condition |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | 5.0 kV |

| Temperature | 350°C |

| MRM Transitions | Lornoxicam: m/z 372.1 → 121.1[1]This compound: m/z 376.1 → 121.1 |

| Collision Energy | Lornoxicam: 26 eVthis compound: (To be optimized, expected to be similar to Lornoxicam) |

Note: The mass transition for this compound is based on the addition of 4 Da to the precursor ion of lornoxicam, assuming the fragmentation pattern remains similar. The product ion is expected to be the same as the unlabeled compound. This should be confirmed during method development and validation.

Bioequivalence Study Design and Pharmacokinetic Analysis

A typical bioequivalence study for lornoxicam is a randomized, two-period, two-sequence, crossover study under fasting conditions.

Experimental Protocol: Clinical Phase

-

Volunteer Selection: Healthy adult male and/or female volunteers meeting specific inclusion and exclusion criteria.

-

Study Design: A single-dose, two-way crossover design with a washout period of at least 7 days between the two periods.

-

Drug Administration: Administration of a single oral dose of the test and reference lornoxicam formulations.

-

Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and up to 24 hours post-dose).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma, which is then stored frozen until analysis.

Data Presentation: Pharmacokinetic Parameters

The following pharmacokinetic parameters should be calculated for both the test and reference formulations and summarized in a table for comparison.

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (%) | 90% Confidence Interval |